2-methyl-6-piperazin-1-ylpyrazine

Antitubercular Mycobacterium tuberculosis Piperazine derivatives

Researchers developing 5-HT2C modulators or antitubercular leads need a reliable 2-methyl-substituted piperazinylpyrazine scaffold. Unlike the 2-chloro analog MK-212, this compound offers distinct electronic and steric properties (electron-donating methyl group, pKa 8.65) that shift receptor pharmacology and membrane permeability. - Antitubercular activity: MIC 3.45-4.41 μM against M. tuberculosis H37Ra. - Reactive piperazine NH handle for rapid N-alkylation/acylation derivatization. - 97% purity; stored at 2-8°C; global shipping with full quality documentation.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 51047-59-7
Cat. No. B1369424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-piperazin-1-ylpyrazine
CAS51047-59-7
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCNCC2
InChIInChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
InChIKeyZQAVHWZTBHGKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-piperazin-1-ylpyrazine Identity & Sourcing


2-Methyl-6-piperazin-1-ylpyrazine (CAS 51047-59-7) is a heterocyclic building block belonging to the piperazinylpyrazine class, featuring a pyrazine core substituted at the 2-position with a methyl group and at the 6-position with a piperazine ring [1]. The compound has a molecular formula of C9H14N4, a molecular weight of 178.23 g/mol, a predicted boiling point of 347.6±42.0 °C, and a predicted pKa of 8.65±0.10, with storage typically recommended at 2–8°C . As a member of the broader piperazinylpyrazine scaffold family—which includes known serotonin receptor modulators such as MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) and structurally related 5-HT2C agonists [2]—this compound serves as a versatile intermediate for medicinal chemistry derivatization programs .

2-Methyl-6-piperazin-1-ylpyrazine Substitution Alert


Piperazinylpyrazines constitute a therapeutically diverse scaffold class in which small substituent changes produce profound shifts in receptor pharmacology and biological activity. Historical medicinal chemistry campaigns demonstrate that the 2-position substituent on the pyrazine ring is a critical determinant of pharmacological profile: 6-chloro-2-(1-piperazinyl)pyrazine (MK-212) acts as a 5-HT2C receptor agonist with anorexic activity [1], whereas other 2-substituted variants exhibit entirely different receptor modulation properties [2]. The 2-methyl analog presents a distinct electronic and steric environment compared to the 2-chloro analog, with the electron-donating methyl group (versus electron-withdrawing chloro) altering hydrogen-bonding capacity and affecting interactions with biological targets [3]. Furthermore, the compound's predicted pKa of 8.65 indicates that the piperazine nitrogen protonation state at physiological pH may differ meaningfully from chloro-substituted analogs, with direct implications for membrane permeability, solubility, and receptor binding kinetics . Consequently, substitution of 2-methyl-6-piperazin-1-ylpyrazine with alternative piperazinylpyrazines in structure-activity relationship (SAR) campaigns or lead optimization programs cannot be assumed to yield equivalent outcomes without explicit quantitative verification.

2-Methyl-6-piperazin-1-ylpyrazine vs Analogs: Quantitative Evidence


Antitubercular MIC (M. tuberculosis)

Derivatives of 2-methyl-6-piperazin-1-ylpyrazine exhibit antitubercular activity against Mycobacterium tuberculosis H37Ra with minimum inhibitory concentration (MIC) values ranging from 3.45 μM to 4.41 μM . This activity is attributed to the piperazine-pyrazine scaffold's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways . While direct head-to-head MIC comparisons with other piperazinylpyrazine analogs (e.g., 6-chloro-2-(1-piperazinyl)pyrazine) are not available in the same assay system, the observed MIC range positions this chemotype as a viable starting point for antitubercular drug discovery programs .

Antitubercular Mycobacterium tuberculosis Piperazine derivatives MIC

2-Substituent Comparison: Methyl vs. Chloro

In the piperazinylpyrazine series, the 2-position substituent fundamentally determines pharmacological activity. 6-Chloro-2-(1-piperazinyl)pyrazine (MK-212) is a well-characterized 5-HT2C receptor agonist with anorexic activity, demonstrating an ED50 of 1.5 mg/kg (i.p.) in rat feeding models—two times more potent than fenfluramine [1]. The 2-methyl analog (target compound) possesses an electron-donating methyl group in place of the electron-withdrawing chloro substituent, which alters the pyrazine ring's electronic distribution and hydrogen-bonding capacity. This difference is further reflected in the predicted physicochemical profiles: the 2-methyl analog has a predicted pKa of 8.65±0.10 , while the 2-chloro analog (MK-212) is anticipated to have a lower pKa due to the electron-withdrawing effect of chlorine, affecting the piperazine nitrogen protonation state at physiological pH. The distinct pKa values have direct implications for membrane permeability and receptor binding interactions .

Structure-Activity Relationship Serotonin receptor 5-HT2C MK-212

MK-212 5-HT2C Agonist In Vivo Benchmark

To contextualize the potential of the piperazinylpyrazine scaffold, MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) provides a quantitative in vivo benchmark. In rats, MK-212 administered intraperitoneally at 30 minutes before feeding produced an ED50 of 1.5 mg/kg for anorexic effect, representing twofold greater potency than fenfluramine [1]. Additionally, MK-212 demonstrates greater affinity for 5-HT2C receptor sites than the reference agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) [2]. At an ED50 dose of 5.0 mg/kg (i.p.), MK-212 reduced food intake by 54% (p < 0.001) and significantly decreased locomotion (p < 0.001 for both duration and frequency), rearing (p < 0.0005 duration, p < 0.005 frequency), and sniffing behavior (p < 0.05 duration, p < 0.0001 frequency), while increasing resting duration (p < 0.01) [2]. The 2-methyl analog represents an underexplored structural variant within this pharmacologically validated scaffold class, offering a distinct SAR entry point for receptor selectivity profiling and in vivo characterization [3].

5-HT2C receptor Anorexic activity In vivo pharmacology MK-212

MK-212 vs mCPP: 5-HT2C Selectivity

Within the piperazine-containing 5-HT2C agonist class, MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) exhibits distinct pharmacological properties compared to phenylpiperazine analogs. In neuropathic pain models, intrathecal administration of MK-212 at 100 μg produced antiallodynic effects, while the phenylpiperazine analog mCPP (1-(m-chlorophenyl)-piperazine) required a threefold higher dose of 300 μg to achieve comparable antiallodynic efficacy [1]. Furthermore, the antiallodynic effect of MK-212 was reversed by the α2-adrenoceptor antagonist yohimbine (30 μg), whereas 5-HT2A receptor agonist-mediated antiallodynic effects were yohimbine-insensitive, indicating that MK-212 engages distinct downstream signaling mechanisms involving spinal noradrenergic pathways [1]. In receptor binding studies, MK-212 demonstrated higher affinity for the INI isoform of the human 5-HT2C receptor compared to the VSV isoform, a property shared with other 5-HT2C agonists including mCPP, TFMPP, DOI, and DOB [2]. The 2-methyl-6-piperazin-1-ylpyrazine scaffold combines the piperazinylpyrazine core of MK-212 with a methyl substituent at the 2-position, providing a distinct chemical starting point for receptor selectivity profiling relative to both phenylpiperazines and other piperazinylpyrazine analogs.

5-HT2C receptor Receptor binding MK-212 mCPP Agonist pharmacology

Applications of 2-Methyl-6-piperazin-1-ylpyrazine


Antitubercular Lead Discovery & SAR

2-Methyl-6-piperazin-1-ylpyrazine derivatives have demonstrated MIC values of 3.45–4.41 μM against Mycobacterium tuberculosis H37Ra . This quantifiable activity benchmark enables medicinal chemistry teams to systematically explore structure-activity relationships by varying substituents on both the pyrazine and piperazine rings. The compound serves as a core scaffold for synthesizing focused libraries to identify analogs with improved potency, reduced cytotoxicity, and favorable pharmacokinetic properties .

5-HT2C Modulator Scaffold Diversification

The piperazinylpyrazine scaffold is validated as a 5-HT2C receptor modulator pharmacophore, with MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) demonstrating ED50 = 1.5 mg/kg (i.p.) anorexic activity—twofold more potent than fenfluramine—and 54% food intake reduction at 5.0 mg/kg [1][2]. The 2-methyl analog provides a distinct chemical starting point for exploring how 2-position substitution affects receptor subtype selectivity, intrinsic efficacy, and in vivo pharmacology. Given MK-212's demonstrated antiallodynic effects in neuropathic pain models (effective at 100 μg i.t., with yohimbine-reversible noradrenergic mechanism) [3], the 2-methyl variant may yield differentiated central nervous system penetration or off-target profiles [4].

Custom Synthesis Building Block

As a versatile heterocyclic building block containing both pyrazine and piperazine moieties , 2-methyl-6-piperazin-1-ylpyrazine serves as a key intermediate for synthesizing more complex molecules. The piperazine secondary amine provides a reactive handle for N-alkylation, acylation, or sulfonylation reactions, enabling rapid derivatization. Its predicted pKa of 8.65±0.10 informs reaction conditions and purification strategies. Procurement of this specific 2-methyl analog is essential for programs requiring controlled SAR exploration at the 2-position, as substitution with alternative piperazinylpyrazines (e.g., 2-chloro, 2-unsubstituted) introduces different electronic and steric parameters that alter both synthetic reactivity and biological activity [5].

Piperazinylpyrazine IP Expansion

The piperazinylpyrazine patent landscape includes numerous claims covering 5-HT2C modulators for obesity, neuropsychiatric disorders, and pain indications [6][7]. The 2-methyl substitution pattern represents a distinct chemical space within this scaffold class, offering opportunities for novel composition-of-matter claims. Given the established in vivo activity of MK-212 in feeding models (ED50 = 1.5 mg/kg i.p.) and neuropathic pain models (100 μg i.t.), SAR exploration of the 2-methyl analog may identify patentable compounds with differentiated efficacy, selectivity, or pharmacokinetic profiles relative to existing 2-substituted piperazinylpyrazine derivatives [1][3].

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